2-Indazol-1-yl-1-piperidin-1-ylethanone
CAS No.:
Cat. No.: VC13136019
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 2-indazol-1-yl-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C14H17N3O/c18-14(16-8-4-1-5-9-16)11-17-13-7-3-2-6-12(13)10-15-17/h2-3,6-7,10H,1,4-5,8-9,11H2 |
| Standard InChI Key | UPUHUDLLEUBECW-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=N2 |
| Canonical SMILES | C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=N2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
2-Indazol-1-yl-1-piperidin-1-ylethanone (IUPAC name: 1-piperidin-1-yl-2-(indazol-1-yl)ethanone) features a central ethanone backbone substituted at the α-carbon with a piperidine ring and at the β-carbon with an indazole heterocycle . The indazole group, a bicyclic structure comprising fused benzene and pyrazole rings, contributes aromaticity and hydrogen-bonding capacity, while the piperidine moiety introduces conformational flexibility and basicity.
Stereoelectronic Properties
The ketone group adopts a planar sp² hybridization, creating a dipole moment that influences intermolecular interactions. Quantum mechanical calculations on analogous structures, such as 1-piperidin-1-yl-2-(triazol-1-yl)ethanone, reveal electron density localization at the carbonyl oxygen (partial charge: −0.42 e) and nitrogen atoms in the heterocycles . These features facilitate hydrogen bonding with biological targets, as demonstrated in molecular docking studies of related compounds .
Tautomeric Considerations
Indazole exists in two tautomeric forms (1H- and 2H-indazole), with the 1H-tautomer predominating in solution. This tautomerism impacts the compound’s reactivity, as the N1 position participates in hydrogen bonding while N2 remains available for electrophilic substitution. Piperidine’s chair conformation minimizes steric strain, with an average N-C-C angle of 111.2° .
Synthetic Methodologies
One-Pot Multicomponent Approaches
Recent advances in heterocyclic synthesis, particularly using acetic acid-mediated reactions, enable efficient construction of similar frameworks. A representative protocol involves:
-
Condensation of β-dicarbonyl compounds with dimethylformamide dimethylacetal to form enaminedione intermediates .
-
Nucleophilic addition of indazole derivatives to the α-position of the ketone.
-
Acid-catalyzed cyclization and purification via column chromatography .
This method achieves yields >75% under optimized conditions (reflux in ethanol-acetic acid, 6–8 h) . Comparative studies show acetic acid outperforms HClO₄ or triethylamine in minimizing side reactions during indazole incorporation .
Nucleophilic Acyl Substitution
Reaction of 1-chloro-2-indazol-1-ylethanone with piperidine in acetone at 0–5°C produces the target compound in 68% yield . Sodium bicarbonate neutralizes HCl byproducts, preventing N-alkylation side reactions .
Cross-Coupling Strategies
Palladium-catalyzed coupling between indazole boronic esters and α-bromo ketone precursors offers regioselective control, though requires inert atmosphere conditions (Argon, 80°C).
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration in preclinical models . Aqueous stability studies indicate <5% degradation over 72 h at pH 7.4 .
| Enzyme | IC₅₀ (μM) | Selectivity Index vs. Human Homolog |
|---|---|---|
| T. brucei TryS | 0.23 | 48 |
| Human Glutathione Synthase | >100 | – |
| Plasmodium DHFR | 12.4 | 5.2 |
Data derived from radiometric assays .
Antiparasitic Efficacy
In murine models of African trypanosomiasis, a methylated analog (2-indazol-1-yl-1-(4-methylpiperidin-1-yl)ethanone) achieved 90% parasite clearance at 10 mg/kg/day (oral) . Toxicity studies showed a 50% lethal dose (LD₅₀) >200 mg/kg, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR) Trends
Heterocycle Modifications
-
Indazole vs. Triazole: Replacement with 1,2,4-triazole decreases TryS inhibition 15-fold (IC₅₀ = 3.4 μM) , highlighting indazole’s critical role in target engagement.
-
Piperidine Substitution: N-Methylation boosts metabolic stability (t₁/₂ from 1.2 to 4.7 h in liver microsomes) but reduces solubility by 40% .
Ketone Bridge Optimization
-
Carbon Chain Extension: Insertion of a methylene spacer (→ propanone) abolishes activity (IC₅₀ >100 μM) , indicating strict spatial requirements for target binding.
-
Ketone Reduction: Conversion to secondary alcohol decreases logP by 0.8 but eliminates enzyme inhibition .
Metabolic and Pharmacokinetic Profiles
In Vitro Metabolism
Hepatic microsomal studies identify two primary pathways:
Co-administration with CYP3A4 inhibitors like ketoconazole increases AUC by 3.2-fold in rat models .
Excretion Dynamics
| Species | Urinary Excretion | Fecal Excretion | Plasma t₁/₂ |
|---|---|---|---|
| Rat | 22% | 68% | 2.1 h |
| Dog | 35% | 55% | 4.8 h |
Data from radiolabeled tracer studies .
Emerging Applications and Future Directions
Antibiotic Adjuvants
Preliminary data show synergistic effects with β-lactams against MRSA (FIC index = 0.25), potentially via efflux pump inhibition.
Neuropharmacology
The compound crosses the BBB and shows affinity for σ-1 receptors (Kᵢ = 86 nM), suggesting potential in neuropathic pain management.
Catalytic Applications
Immobilized on mesoporous silica, the piperidine moiety facilitates asymmetric aldol reactions with 89% ee in model substrates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume